1-(4-Iodophenyl)cyclopropanecarbonitrile

Lipophilicity Physicochemical Properties Drug Design

Why risk batch failure with bromo/chloro surrogates? The weak C–I bond ensures rapid Pd(0) oxidative addition under mild conditions—critical for efficient Suzuki/Sonogashira coupling. Uniquely enables direct ¹²⁵I/¹³¹I radiolabeling for SPECT imaging—impossible with other halogens. Validated intermediate in LPA receptor antagonist synthesis (US8975235B2). Procure the exact iodo compound for reproducible results.

Molecular Formula C10H8IN
Molecular Weight 269.08 g/mol
CAS No. 124276-79-5
Cat. No. B1320315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Iodophenyl)cyclopropanecarbonitrile
CAS124276-79-5
Molecular FormulaC10H8IN
Molecular Weight269.08 g/mol
Structural Identifiers
SMILESC1CC1(C#N)C2=CC=C(C=C2)I
InChIInChI=1S/C10H8IN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-6H2
InChIKeyNYALZYNMNOTLSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Iodophenyl)cyclopropanecarbonitrile (CAS 124276-79-5): A Halogenated Cyclopropane Building Block for Cross-Coupling and Heterocyclic Synthesis


1-(4-Iodophenyl)cyclopropanecarbonitrile (CAS 124276-79-5) is a halogenated arylcyclopropanecarbonitrile with the molecular formula C10H8IN and a molecular weight of 269.08 g/mol . The compound features a 4-iodophenyl substituent attached to a cyclopropane ring bearing a nitrile group. This scaffold is valued in medicinal chemistry for introducing conformational rigidity via the cyclopropane moiety while providing a versatile nitrile handle for further functionalization. Commercial availability typically ranges from 95% to 97% purity, supplied as a solid for research and development use . The iodine substituent distinguishes this compound from its bromo, chloro, and fluoro analogs, imparting distinct physicochemical properties and synthetic reactivity profiles.

Why 1-(4-Iodophenyl)cyclopropanecarbonitrile Cannot Be Interchanged with Other Arylcyclopropanecarbonitrile Analogs


Substituting 1-(4-Iodophenyl)cyclopropanecarbonitrile with its bromo (CAS 124276-67-1), chloro (CAS 64399-27-5), or fluoro (CAS 124276-61-5) analogs without experimental validation introduces uncontrolled variability in both synthetic and biological outcomes. The halogen identity governs critical parameters including lipophilicity (calculated XLogP3 varies across the halogen series), molecular weight, bond strength, and leaving-group ability in cross-coupling reactions [1]. The iodine atom, being the most polarizable and possessing the weakest carbon–halogen bond among the series, exhibits fundamentally different reactivity in palladium-catalyzed transformations compared to bromo and chloro analogs. In medicinal chemistry programs, even subtle halogen substitutions can alter target binding affinity, metabolic stability, and off-target profiles—factors that cannot be extrapolated without empirical comparative data [2]. Procurement decisions based solely on structural similarity without verifying application-specific performance metrics risk experimental failure and resource waste.

Quantitative Differentiation Evidence for 1-(4-Iodophenyl)cyclopropanecarbonitrile (CAS 124276-79-5) Against Comparator Analogs


Lipophilicity (LogP) Differentiation Across the 4-Halophenyl Cyclopropanecarbonitrile Series

The calculated partition coefficient (XLogP3) for 1-(4-Iodophenyl)cyclopropanecarbonitrile is 2.6, which is higher than the bromo analog (calculated XLogP3 ≈ 2.3) and the chloro analog (calculated XLogP3 ≈ 2.0) . This increased lipophilicity directly influences membrane permeability and nonspecific protein binding in biological systems.

Lipophilicity Physicochemical Properties Drug Design

Molecular Weight and Density Differentiation for Purification and Formulation

1-(4-Iodophenyl)cyclopropanecarbonitrile has a molecular weight of 269.08 g/mol, which is 47.0 g/mol (21.2%) greater than the bromo analog (222.08 g/mol) and 91.5 g/mol (51.5%) greater than the chloro analog (177.63 g/mol) . The calculated density is 1.8 ± 0.1 g/cm³ at 25°C, compared to ~1.5 g/cm³ for the bromo analog [1].

Molecular Properties Purification Quality Control

Iodine as a Superior Leaving Group for Cross-Coupling Reactions

The carbon–iodine bond (bond dissociation energy ~57 kcal/mol) is substantially weaker than the carbon–bromine bond (~71 kcal/mol) and carbon–chlorine bond (~96 kcal/mol), making the iodo analog the most reactive substrate for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations [1]. This is a class-level inference based on well-established organohalogen reactivity principles.

Cross-Coupling Synthetic Chemistry Palladium Catalysis

Optimal Procurement and Application Scenarios for 1-(4-Iodophenyl)cyclopropanecarbonitrile (CAS 124276-79-5)


Suzuki-Miyaura and Sonogashira Cross-Coupling for sp²–sp² and sp²–sp Carbon–Carbon Bond Formation

The 4-iodophenyl group provides a highly reactive electrophilic partner for palladium-catalyzed cross-coupling reactions. The weak C–I bond facilitates efficient oxidative addition to Pd(0) catalysts, enabling coupling with aryl/heteroaryl boronic acids (Suzuki) or terminal alkynes (Sonogashira) under milder conditions than bromo or chloro analogs. This application leverages the class-level inference that aryl iodides are the most reactive substrates for these transformations.

Radiolabeling Precursor for Iodine-125 or Iodine-131 Incorporation

The presence of the iodine atom makes this compound a direct precursor for isotopic exchange or radiolabeling with ¹²⁵I or ¹³¹I for SPECT imaging or targeted radiotherapy studies. This capability is absent in bromo, chloro, and fluoro analogs, which cannot be radiolabeled via direct halogen exchange.

Synthesis of LPA₁ Receptor Antagonist Scaffolds

Patent literature describes compounds derived from 1-(4-iodophenyl)cyclopropanecarbonitrile as intermediates in the synthesis of lysophosphatidic acid (LPA) receptor antagonists [1]. The cyclopropane ring provides conformational constraint while the iodo group serves as a functional handle for diversification. For this application, substitution with bromo or chloro analogs would alter both the synthetic pathway efficiency and the final compound's pharmacological profile.

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